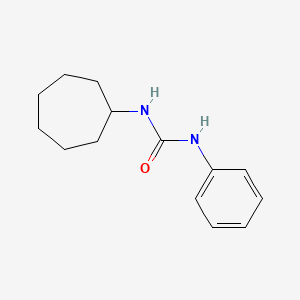

N-cycloheptyl-N'-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cycloheptyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNBZHUPPBZRSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172606 | |

| Record name | N-Cycloheptyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-79-5 | |

| Record name | NSC 310283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC310283 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cycloheptyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis of N Cycloheptyl N Phenylurea

Solid-State Structure Elucidation via X-ray Crystallography

Data from a related compound, 1-cyclohexyl-3-(p-tolyl)urea, further illustrates the typical crystallographic parameters for this class of molecules. researchgate.net

Table 1: Example Crystallographic Data for an Analogous Urea (B33335) Derivative (1-(4-bromophenyl)-3-cycloheptylurea) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.9782(8) |

| b (Å) | 9.1447(6) |

| c (Å) | 11.8842(8) |

| β (°) | 98.214(6) |

| Volume (ų) | 1395.97(16) |

| Z (molecules/unit cell) | 4 |

This interactive table provides example crystallographic data for a compound structurally similar to N-cycloheptyl-N'-phenylurea.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of N-substituted ureas is dominated by a network of intermolecular hydrogen bonds. researchgate.net The primary and most energetic interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This N-H···O interaction is a recurring motif that typically links molecules into one-dimensional chains or tapes. acs.org

These primary chains can then interact with each other to form more complex two-dimensional sheets or three-dimensional frameworks. acs.orgeurjchem.com These higher-order structures are stabilized by weaker interactions, which can include:

C-H···O and C-H···N hydrogen bonds: Interactions involving the C-H bonds of the phenyl or cycloheptyl groups with oxygen or nitrogen atoms. researchgate.netresearchgate.net

π-π stacking: Interactions between the aromatic phenyl rings of adjacent molecules. researchgate.netresearchgate.net

C-H···π interactions: The interaction of a C-H bond with the electron cloud of a nearby phenyl ring. researchgate.netrsc.org

The combination of these strong and weak interactions dictates the final crystal packing, influencing properties such as density, stability, and melting point. rsc.org The specific conformation of the flexible cycloheptyl ring will also play a crucial role in determining how the molecules fit together in the crystal lattice.

Investigation of Polymorphism and Pseudopolymorphism in Urea Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.org These different forms, or polymorphs, can exhibit different physicochemical properties, including solubility, melting point, and stability, even though they are chemically identical. Urea derivatives are known to exhibit polymorphism, which arises from the different ways the molecules can pack in the solid state, often involving different hydrogen-bonding arrangements or molecular conformations. acs.orgacs.org

For instance, a study of a symmetrical dipeptidyl urea derivative revealed two polymorphic forms. acs.org In one form, four independent molecules in the asymmetric unit created a complex 3D framework through N-H···O and C-H···O hydrogen bonds. acs.org In the second polymorph, a different arrangement of N-H···O hydrogen bonds resulted in a one-dimensional molecular assembly. acs.org This highlights the sensitivity of the crystal packing of ureas to subtle energetic differences. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), can also occur. The investigation of polymorphism is critical as different forms may arise under different crystallization conditions.

Solution-State Conformational Dynamics through Advanced Spectroscopic Techniques

In solution, molecules are not locked into a single static position as they are in a crystal. Instead, they are dynamic and can adopt a range of different shapes or conformations. semanticscholar.org For this compound, this includes rotation around the C-N single bonds of the urea linkage and conformational changes within the cycloheptyl ring. Advanced spectroscopic techniques are essential for probing this dynamic behavior. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. csic.es For N,N'-disubstituted ureas, a key conformational feature is the relative orientation of the substituents with respect to the C=O bond, which can be described as trans-trans, cis-trans, or cis-cis. A systematic study of N-aryl-N'-cyclopentyl ureas, which are close analogs of the title compound, revealed that both trans-trans and cis-trans conformations can be energetically accessible. nih.gov

Key NMR techniques and observations for conformational analysis include:

Chemical Shifts: The chemical shifts of the N-H protons and the carbons of the cycloheptyl and phenyl rings are sensitive to the local electronic environment and therefore to the molecule's conformation. researchgate.net

Nuclear Overhauser Effect (NOE): NOE experiments can detect through-space proximity between protons. For example, an NOE between an N-H proton and protons on the cycloheptyl ring would provide evidence for a specific folded conformation.

Variable Temperature (VT) NMR: By changing the temperature, it is possible to study the equilibrium between different conformers and determine the energy barriers to rotation around the C-N bonds. researchgate.net This can reveal whether the molecule exists as a single preferred conformer or as a mixture of interconverting conformers in solution. researchgate.net

Table 2: Key NMR Spectroscopy Concepts for Conformational Analysis of Ureas nih.govresearchgate.net

| NMR Technique/Parameter | Application in Conformational Analysis |

| ¹H & ¹³C Chemical Shifts | Sensitive to the local electronic environment, which changes with conformation (e.g., cis vs. trans isomers). |

| Nuclear Overhauser Effect (NOE) | Identifies protons that are close in space, providing distance constraints to define the 3D structure. |

| Coupling Constants (J-coupling) | Can provide information about dihedral angles, particularly within the cycloheptyl ring. |

| Variable Temperature (VT) NMR | Used to study dynamic equilibria between conformers and calculate the energetic barriers for their interconversion. |

This interactive table summarizes how different NMR parameters are used to study molecular shape in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment and Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net These techniques are particularly sensitive to the urea functional group and the strength of hydrogen bonding it participates in. nih.gov Studies on phenylurea and related compounds provide a basis for assigning the key vibrational bands. researchgate.netorientjchem.org

N-H Stretching: In a non-hydrogen-bonded (gas-phase or dilute solution) environment, the N-H stretching vibrations appear at higher frequencies. In the solid state, where strong N-H···O hydrogen bonds are present, this band shifts to lower frequencies and broadens significantly. nih.gov

C=O Stretching (Amide I band): The C=O stretch is a very strong band in the IR spectrum. Its position is highly sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the frequency of the Amide I band decreases. nih.gov

N-H Bending and C-N Stretching (Amide II band): This band, appearing at a lower frequency than the Amide I band, is a coupled vibration involving N-H in-plane bending and C-N stretching. It is also sensitive to the hydrogen-bonding environment. nih.gov

By comparing the spectra of this compound in the solid state versus in a non-polar solvent, one can quantify the extent and strength of hydrogen bonding. nih.gov

Table 3: Characteristic Vibrational Frequencies for Urea Derivatives researchgate.netorientjchem.orgnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H Stretch | 3200 - 3450 | Shifts to lower frequency upon hydrogen bonding. |

| Phenyl C-H Stretch | 3000 - 3100 | Characteristic of the aromatic ring. |

| Amide I (C=O Stretch) | 1620 - 1700 | A strong IR band; shifts to lower frequency upon hydrogen bonding. |

| Amide II (N-H Bend + C-N Stretch) | 1530 - 1580 | Sensitive to conformation and hydrogen bonding. |

| Phenyl Ring Stretch | 1450 - 1610 | Multiple bands characteristic of the substituted benzene (B151609) ring. |

This interactive table shows typical frequency ranges for the key vibrations in urea-containing molecules as observed by FTIR and Raman spectroscopy.

Theoretical Exploration of Conformational Landscapes

Complementing experimental techniques, theoretical and computational methods are used to explore the full range of possible conformations and their relative energies. nih.govscirp.org Using quantum mechanical methods like Density Functional Theory (DFT), one can build a potential energy surface (PES) for the molecule. rsc.orgripublication.com

For a molecule like this compound, this involves calculating the energy as a function of key dihedral angles, primarily the two C-N bonds of the urea linker. nih.gov Advanced computational techniques, such as metadynamics, can be used to efficiently explore the conformational free-energy landscape and identify the most stable (lowest energy) conformers as well as the transition states that separate them. nih.gov

These calculations can predict:

The preferred conformations of the molecule (trans-trans vs. cis-trans).

The energy difference between various stable conformers.

The energy barriers for rotation around the C-N bonds.

The potential for intramolecular hydrogen bonding, for instance, between an N-H group and the π-system of the phenyl ring.

Theoretical studies on N-aryl-N'-alkyl ureas have shown that the energy difference between conformers can be small, suggesting that multiple conformations can coexist in equilibrium at room temperature. nih.gov These computational models provide a powerful framework for interpreting experimental data from NMR and vibrational spectroscopy. csic.es

Computational and Quantum Chemical Investigations of N Cycloheptyl N Phenylurea

Electronic Structure and Molecular Orbital Theory Calculations (e.g., Density Functional Theory)

The electronic properties of N-cycloheptyl-N'-phenylurea are primarily investigated using quantum chemical methods like Density Functional Theory (DFT). DFT calculations are a cornerstone for understanding the fundamental aspects of a molecule's reactivity and stability. These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For phenylurea-type compounds, DFT calculations are used to determine properties such as electron density distribution, electrostatic potential, and dipole moments. nih.govnih.gov The electrostatic potential surface maps electron-rich areas, typically around the electronegative oxygen and nitrogen atoms of the urea (B33335) bridge, and electron-deficient areas. This information is vital for predicting how the molecule will engage in non-covalent interactions, particularly hydrogen bonding, which is a defining feature of the urea moiety. nih.gov While specific values for this compound are not detailed in the provided search results, the methodology is standard for this class of compounds. rsc.org

Table 1: Calculated Electronic Properties and Their Significance

| Property | Significance |

| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, capturing its motion and conformational changes over time. nih.govmpg.de A significant feature of this molecule is the seven-membered cycloheptyl ring, which is highly flexible and can adopt several low-energy conformations, such as the chair and boat forms. MD simulations can explore the transitions between these conformations and determine their relative populations, which influences how the molecule fits into a binding site or self-assembles.

Furthermore, MD simulations are crucial for studying solvent effects. researchgate.net The way a molecule interacts with its solvent environment affects its properties and behavior. Studies on related phenylureas have shown that the structure is particularly sensitive to the electrostatic environment, which is modulated by hydrogen bonding with solvent molecules. nih.gov Simulations can model the solvation shell around this compound, providing insights into its solubility and how water or other solvent molecules might mediate its interactions with biological targets. researchgate.netrsc.org

Predictive Modeling of Molecular Interactions and Binding Energetics

Predictive modeling, especially molecular docking, is used to forecast how this compound interacts with biological macromolecules like enzymes or receptors. biorxiv.org These models place the molecule into the active site of a target protein to predict its binding orientation and affinity.

A pertinent example comes from structure-activity relationship (SAR) studies of inhibitors for the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target for antimicrobial drugs. In one study, researchers synthesized a series of compounds and compared the activity of an analogue containing a cyclohexyl ring to one containing a cycloheptyl ring (compound 14 ). nih.govuq.edu.au The replacement of the cyclohexyl with a cycloheptyl ring resulted in a decrease in both enzymatic and whole-cell inhibitory activity. nih.govuq.edu.au However, co-crystal structure analysis confirmed that the cycloheptyl-containing compound still bound to the intended NAD-binding pocket of the enzyme in a manner similar to the more active cyclohexyl analogue. nih.govuq.edu.au This demonstrates how predictive modeling, combined with experimental validation, can rationalize the binding energetics and guide the design of new molecules. The urea portion of such inhibitors typically forms critical hydrogen bonds within the binding site, while the cyclic and aromatic groups make other important polar and pi-stacking interactions. uq.edu.au

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) studies establish a mathematical link between a molecule's structural features and its physical, chemical, or biological properties. For phenylurea herbicides and other related aromatic amines, QSPR models have been developed to predict properties like HPLC retention times and oxidation rates. nih.govacs.org

These models rely on a wide range of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical. nih.gov Quantum chemical descriptors, often derived from DFT calculations, include values for HOMO and LUMO energies, dipole moment, and atomic charges. acs.org By building a regression model that correlates these descriptors with an observed property, QSPR allows for the rapid screening of virtual compounds and the prediction of their characteristics without the need for immediate synthesis and testing.

Table 2: Examples of Theoretical Descriptors for QSPR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Connectivity Indices (e.g., Randić index), Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Solvent-Accessible Surface Area |

| Quantum-Chemical | HOMO/LUMO Energies, One-Electron Oxidation Potential, Dipole Moment, Atomic Charges acs.org |

Reactivity Profiles and Mechanistic Pathways of N Cycloheptyl N Phenylurea

Chemical Transformations and Intramolecular/Intermolecular Reaction Mechanisms

The reactivity of N-cycloheptyl-N'-phenylurea is characteristic of N,N'-disubstituted ureas, involving reactions at the urea (B33335) nitrogen and carbonyl carbon atoms. The presence of N-H protons allows for deprotonation and subsequent nucleophilic reactions, while the carbonyl group can participate in addition and condensation reactions.

Intramolecular reactions are a notable feature of substituted ureas. For instance, the urea nitrogen can act as an intramolecular nucleophile. Studies on related N-substituted hydantoic acids have shown that the cyclization process involves a general acid-base catalyzed attack of the urea nitrogen on a carboxylic acid group. rsc.orgrsc.org The mechanism for such reactions can be complex, potentially involving an initial rotation around the terminal C-N bond of the ureido group to achieve a favorable conformation for the nucleophilic attack. rsc.orgrsc.org In the case of N,N'-diallyl ureas, an intramolecular nucleophilic vinylic substitution (SNV) has been observed, where an allylic carbanion attacks the vinylic urea electrophile, leading to the formation of a diene. nih.gov This suggests that under basic conditions, the cycloheptyl or phenyl-substituted nitrogen in this compound could potentially participate in similar intramolecular cyclization or rearrangement reactions if a suitable electrophilic site is present within the molecule.

The arylation of ureas using palladium catalysis represents a significant intermolecular transformation. Research has demonstrated that N-phenylurea can react with aryl bromides containing electron-withdrawing groups in the presence of a palladium catalyst to yield N-aryl-N'-phenylureas. researchgate.net This transformation highlights the potential for further functionalization of the this compound molecule on the phenyl ring.

Furthermore, reactions with organometallic complexes have been explored for phenylurea. For example, phenylurea reacts with vanadocene, although specific details regarding the products of this reaction with the cycloheptyl derivative are not extensively documented. researchgate.net

The synthesis of this compound itself is a key chemical transformation, typically achieved through the reaction of cycloheptylamine (B1194755) with phenylisocyanate. ontosight.ai This reaction is a standard method for the preparation of unsymmetrical ureas. wikipedia.org

| Reaction Type | Description | Potential for this compound |

| Intramolecular Cyclization | Nucleophilic attack of urea nitrogen on an internal electrophile. | Plausible if a suitable electrophilic group is present in the molecule. |

| Palladium-Catalyzed Arylation | C-N bond formation to introduce additional aryl groups. | The phenyl group could be further functionalized. |

| Synthesis from Isocyanate | Reaction of cycloheptylamine with phenylisocyanate. | Standard and primary method of its formation. |

| Intramolecular SNV | Nucleophilic attack of a carbanion on a vinylic urea. | Less likely without specific unsaturated functionalities. |

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

N-substituted ureas, including this compound, are valuable intermediates in organic synthesis due to the versatile reactivity of the urea functional group. rsc.org They serve as precursors for a variety of more complex molecules, particularly nitrogen-containing heterocycles. rsc.orgscholaris.canih.govresearchgate.netipcm.framazonaws.com

A significant application of substituted ureas is in the synthesis of benzimidazolones. For example, N'-substituted N-(2-halophenyl)ureas can undergo an efficient copper-catalyzed intramolecular cyclization to produce N-substituted 1,3-dihydrobenzimidazol-2-ones. acs.org This suggests that a derivative of this compound, where the phenyl group is substituted with a halogen at the ortho position, could be a key intermediate for the synthesis of cycloheptyl-substituted benzimidazolones.

The general utility of N-substituted ureas as building blocks stems from their ability to be synthesized with a wide range of substituents, allowing for the introduction of diverse functionalities into a target molecule. rsc.org The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of amines with isocyanates or the use of phosgene (B1210022), although the latter is less favored due to its toxicity. wikipedia.orgacs.org A more environmentally friendly approach involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org

The role of this compound as a building block is exemplified by its potential to be a precursor in multi-step synthetic sequences. The cycloheptyl and phenyl groups can be modified in subsequent reaction steps, or the urea moiety itself can be transformed.

| Synthetic Application | Description of Transformation | Example Precursor | Resulting Structure |

| Heterocycle Synthesis | Intramolecular cyclization of a halo-substituted urea derivative. | N'-(cycloheptyl)-N-(2-halophenyl)urea | Cycloheptyl-substituted benzimidazolone |

| Functionalization | Further reactions on the cycloheptyl or phenyl rings. | This compound | Modified this compound derivatives |

| Urea Transformation | Conversion of the urea group into other functional groups. | This compound | Various nitrogen-containing compounds |

Catalytic Applications and Ligand Design in Organometallic Chemistry

In recent years, ureas have emerged as a novel class of ligands in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov N-arylureas, such as N-phenylurea, have been shown to be effective and inexpensive ligands for important carbon-carbon and carbon-nitrogen bond-forming reactions. nih.govresearchgate.net

This compound, containing the N-phenylurea substructure, has the potential to act as a ligand in such catalytic systems. Research has demonstrated that N-phenylurea can serve as a highly efficient, phosphine-free ligand in palladium-catalyzed Heck and room-temperature Suzuki reactions of aryl bromides and iodides. researchgate.net These urea-based ligands are considered sterically undemanding, which can be advantageous in reactions involving sterically hindered substrates. acs.orgnih.gov

The mechanism of urea-ligated palladium catalysis is an area of active research. It is proposed that ureas act as pro-ligands, forming ureate complexes with the palladium center under basic conditions. acs.orgnih.gov Experimental and computational studies suggest that the ureate may bind to the palladium(II) center in a monodentate fashion through the unsubstituted nitrogen atom, a coordination mode that is relatively rare for metal-ureate complexes. acs.orgnih.gov This unique binding mode may contribute to the observed catalytic activity.

The development of urea-based ligands has led to new synthetic methodologies. For instance, a palladium and urea ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes has been developed for the synthesis of dihydrobenzofurans. acs.org This urea-enabled catalytic system was found to outperform traditional phosphine (B1218219) ligands. acs.org

The potential of this compound in this context lies in its ability to modulate the steric and electronic properties of the catalytic center through its cycloheptyl and phenyl substituents.

| Catalytic Reaction | Role of Urea Ligand | Catalyst System | Key Advantage |

| Heck Reaction | Phosphine-free ligand | Palladium(II) acetate (B1210297) / N-phenylurea | Low cost, high turnover numbers |

| Suzuki-Miyaura Coupling | Phosphine-free ligand | Palladium(II) complexes / N-phenylurea | Room temperature reaction, aerobic conditions |

| Heteroannulation | Sterically undemanding pro-ligand | Palladium / N-arylurea | Tolerates sterically demanding substrates |

Photochemical and Thermochemical Stability Studies

The stability of this compound under photochemical and thermochemical conditions is a critical aspect of its chemical profile, influencing its persistence and degradation pathways.

Photochemical Stability:

Phenylurea derivatives, particularly those used as herbicides, have been the subject of photochemical studies. researchgate.netunito.itresearchgate.net The direct photolysis of phenylureas is generally limited due to weak absorption of sunlight. unito.it However, indirect photochemical degradation can occur in the presence of photosensitizers in surface waters. unito.it The photochemical behavior of phenylurea herbicides can involve N-demethylation or oxidation of methyl groups, though these reactions may occur with low yields. researchgate.net For this compound, similar photochemical transformations on the cycloheptyl ring or the phenyl ring could be anticipated, potentially leading to hydroxylated or other oxidized products.

Thermochemical Stability:

The thermal decomposition of urea and its derivatives has been studied using techniques such as thermogravimetric analysis (TGA). nih.govnih.govresearchgate.netlibretexts.orgresearchgate.net For urea itself, thermal decomposition occurs in multiple stages, with the initial mass loss occurring between 140 °C and 250 °C. nih.gov

Theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that these compounds primarily decompose through a four-center pericyclic reaction, yielding the corresponding isocyanate and amine. researchgate.net This pathway is generally favored over initial bond fission. researchgate.net For this compound, this would correspond to two possible decomposition routes:

Formation of phenyl isocyanate and cycloheptylamine.

Formation of cycloheptyl isocyanate and aniline.

The relative rates of these two pathways would depend on the nature of the transferred hydrogen atom and the nitrogen atom acceptor. researchgate.net An early study on the thermal decomposition of substituted ureas reported the formation of N-cyclohexyl-N'-phenylurea from the thermal decomposition of a related compound, which then could decompose to yield cyclohexyl isocyanate. datapdf.com This suggests that the formation of isocyanates is a key thermochemical transformation for this compound. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. aksci.com

| Condition | Observed Behavior/Predicted Pathway | Products |

| Photochemical | Indirect photolysis in the presence of sensitizers. | Oxidized and/or demethylated derivatives. |

| Thermochemical | Four-center pericyclic elimination reaction. | Phenyl isocyanate + Cycloheptylamine OR Cycloheptyl isocyanate + Aniline |

Applications of N Cycloheptyl N Phenylurea in Advanced Materials Science and Engineering

Supramolecular Assembly and Self-Organization Phenomena

The urea (B33335) functional group is a cornerstone of supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. ontosight.ai The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This enables urea derivatives, including N-cycloheptyl-N'-phenylurea, to form predictable and robust self-assembling systems. bgu.ac.il

The ability of small molecules to self-assemble into well-ordered helical structures is a significant area of research in materials science. acs.org While specific studies on the helical assembly of this compound are not available, the fundamental principles of hydrogen bonding and molecular recognition that drive these phenomena in other organic molecules are applicable. bgu.ac.ilacs.org The interplay of hydrogen bonds, van der Waals forces, and potential chiral influences could lead to the formation of complex, helically organized supramolecular structures.

Table 1: Key Intermolecular Interactions in Urea-Based Supramolecular Assemblies

| Interaction Type | Description | Potential Impact on this compound |

| N-H···O Hydrogen Bonding | Strong, directional interaction between the urea N-H and carbonyl oxygen. bgu.ac.ilresearchgate.net | Primary driving force for the formation of one-dimensional tapes and other self-assembled structures. |

| π-π Stacking | Interaction between the aromatic phenyl rings of adjacent molecules. nih.gov | Contributes to the stability of the supramolecular assembly and influences the packing arrangement. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between the cycloheptyl and phenyl groups. | Influences the overall conformation and packing density of the molecules in the solid state. |

Crystal Engineering for Designed Solid-State Structures and Properties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. researchgate.net This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice. researchgate.netmdpi.com For urea derivatives, the predictable nature of the N-H···O hydrogen bond makes them excellent candidates for crystal engineering studies. researchgate.netresearchgate.net

While the specific crystal structure of this compound is not publicly documented, the crystal structure of a closely related compound, 1-(2-chlorophenyl)-3-cycloheptylurea, has been reported. researchgate.net This compound crystallizes in the orthorhombic space group P212121, with the crystal packing stabilized by intermolecular hydrogen bonds. researchgate.net It is reasonable to infer that this compound would also form a well-defined crystalline structure dominated by hydrogen bonding networks.

Integration into Polymeric Materials and Networks

Urea compounds are utilized as additives in polymeric materials to enhance their properties. ontosight.aiacs.org They can function as curing agents, stabilizers, or property modifiers. chemicalbook.com For instance, the presence of urea functionalities can introduce hydrogen bonding into a polymer matrix, leading to improved mechanical strength and thermal stability.

There is evidence to suggest that compounds structurally similar to this compound are used in commercial polymers. A study on drinking water contaminants identified 1-cyclohexyl-3-phenylurea (B1593960) as a substance potentially leached from polymer materials used in plumbing systems. acs.org This indicates that such compounds are integrated into polymer networks, likely as antioxidants or processing aids. epa.gov

Furthermore, polymerizable derivatives of ureas can be synthesized to create polymers with tailored functionalities. oup.com For example, a vinylphenyl-substituted urea has been copolymerized to produce materials with specific properties. oup.com While no specific research on the polymerization of this compound derivatives was found, the potential exists to functionalize either the cycloheptyl or phenyl ring to enable its incorporation into a polymer backbone. This could lead to the development of novel polymers with built-in recognition sites or responsive behaviors based on the hydrogen-bonding capabilities of the urea moiety.

Use in Functional Materials Development (e.g., Thermosensitive Recording Materials)

The development of functional materials with specific responses to external stimuli is a key area of materials science. Urea derivatives have found applications in such materials, notably in thermosensitive recording materials, commonly known as thermal paper. nih.govplos.orgpca.state.mn.usepa.gov

In thermal paper, a colorless dye and a developer are coated onto a paper substrate. epa.gov When heat is applied by a thermal printer head, the developer melts and reacts with the dye to produce a color. epa.gov Several patents disclose the use of N,N'-diarylurea derivatives as developers in these systems. google.comepo.org While this compound is not explicitly mentioned in the reviewed patents, the use of other urea-based compounds, such as N-p-toluenesulphonyl-N'-phenyl urea, highlights the suitability of this class of compounds for such applications. google.com An alternative developer for thermal paper that is considered safer than bisphenol A (BPA) is the urea-based compound Pergafast 201. pca.state.mn.us

The function of the urea derivative as a developer is related to its melting behavior and its ability to facilitate the color-forming reaction upon heating. The specific melting point and the nature of the cycloheptyl and phenyl substituents on this compound would determine its suitability for this application.

Based on a comprehensive search of available scientific and technical literature, there is insufficient information to generate a detailed article on the environmental occurrence and analytical detection of This compound as specified in the request.

The provided outline requires in-depth, scientifically validated information regarding this specific compound's role as a tire wear byproduct, its environmental dissemination, and the development and application of advanced analytical methods for its quantification in complex matrices.

Searches for "this compound" and its corresponding CAS number (2024-55-7) did not yield studies containing the necessary data for the following sections:

Environmental Occurrence and Advanced Analytical Detection of N Cycloheptyl N Phenylurea

Analytical Quantification in Complex Environmental Matrices.

While general information on the chemical properties of N-cycloheptyl-N'-phenylurea exists, there is a notable absence of research focused on its environmental fate and analysis, particularly in contrast to its close chemical analogue, N-cyclohexyl-N'-phenylurea . This related compound is extensively documented as a tire-wear-related contaminant in numerous environmental studies, and detailed analytical methods for its detection have been published.

Due to the lack of specific research findings, data, and detailed methodologies for this compound in the context of environmental science, it is not possible to construct the authoritative and scientifically accurate article as requested.

Q & A

Q. What are the optimal synthetic routes for N-cycloheptyl-N'-phenylurea, and how can reaction conditions be optimized?

Q. How can the molecular structure of this compound be characterized?

Methodological Answer: Structural confirmation requires:

- NMR spectroscopy : H and C NMR to identify cycloheptyl (δ 1.4–2.1 ppm) and phenyl (δ 6.8–7.4 ppm) proton environments.

- X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H···O interactions) critical for stability .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 247.3 (calculated: 247.3).

Q. What biological screening assays are suitable for evaluating this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antifungal activity : Use in vitro microdilution assays against Rhizoctonia solani (minimum inhibitory concentration, MIC).

- Herbicidal potential : Chlorophyll fluorescence inhibition assays in Arabidopsis thaliana to assess photosystem II disruption .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do computational models predict the binding of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with:

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for phenylurea derivatives?

Methodological Answer:

- Meta-analysis : Compare published SAR data for analogs (e.g., substituent effects on cycloalkyl vs. aryl groups).

- Free-Wilson vs. Hansch analysis : Quantify contributions of substituents (e.g., cycloheptyl’s steric bulk vs. phenyl’s π-π interactions) .

- Crystallographic validation : Correlate hydrogen-bonding patterns (e.g., N–H···O) with bioactivity discrepancies .

Q. How can molecularly imprinted polymers (MIPs) be designed for selective detection of this compound?

Methodological Answer:

- Template selection : Use a dummy template (e.g., N-(4-isopropylphenyl)-N'-butyleneurea) to avoid template leakage.

- Monomer ratio optimization : MAA:EDMA (1:8:20 molar ratio) enhances selectivity .

- Binding kinetics : Scatchard analysis identifies high-/low-affinity sites (e.g., and ).

Methodological Considerations for Data Interpretation

- Handling synthetic byproducts : Monitor for urea hydrolysis products (e.g., cycloheptylamine) via LC-MS .

- Environmental impact : Assess soil adsorption coefficients () to evaluate leaching potential .

- Ethical compliance : Adhere to NIH guidelines for preclinical studies (e.g., in vivo toxicity testing protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.